PROTAC Sirt2 Degrader-1

描述

Structure

2D Structure

属性

IUPAC Name |

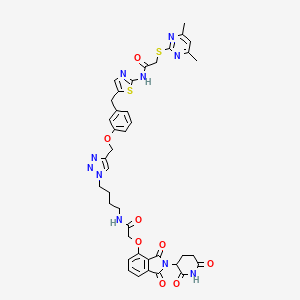

N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYRXFYWVDWPQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N10O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PROTAC Sirt2 Degrader-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders.[1][2] While small molecule inhibitors can modulate its activity, they often require high concentrations and continuous exposure to elicit a therapeutic effect. Proteolysis Targeting Chimeras (PROTACs) offer an alternative and potent strategy by inducing the degradation of the target protein. This document provides a detailed technical overview of PROTAC Sirt2 Degrader-1, a first-in-class molecule designed to specifically induce the degradation of Sirt2, focusing on its core mechanism of action, supportive quantitative data, and relevant experimental methodologies.

Core Mechanism of Action

This compound is a heterobifunctional molecule engineered to hijack the cell's ubiquitin-proteasome system (UPS) to selectively eliminate Sirt2 protein.[3] Its structure consists of three key components:

-

A Sirt2-binding ligand based on the Sirtuin Rearranging Ligands (SirReals) scaffold, which provides high potency and isotype selectivity for Sirt2.[4][5][6][7][8]

-

An E3 ubiquitin ligase ligand , specifically thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6][7][8]

-

A chemical linker that connects the two ligands, optimized for length and composition to facilitate the formation of a stable ternary complex.

The mechanism unfolds through a catalytic cycle:

-

Ternary Complex Formation: this compound simultaneously binds to Sirt2 and the Cereblon E3 ligase, bringing them into close proximity to form a Sirt2-PROTAC-Cereblon ternary complex.[6][9]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Sirt2 protein. This results in the formation of a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated Sirt2 is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades Sirt2 into small peptides, effectively eliminating it from the cell.[3]

-

PROTAC Recycling: After inducing ubiquitination, the this compound dissociates from the complex and can bind to another Sirt2 protein, acting catalytically to induce multiple rounds of degradation.[10]

The downstream consequence of Sirt2 degradation is the accumulation of its acetylated substrates. A major and well-documented substrate is α-tubulin.[2] The degradation of Sirt2 by the PROTAC leads to hyperacetylation of the microtubule network, which has been shown to result in enhanced process elongation in cellular models.[6][11]

Quantitative Data Summary

The efficacy and selectivity of Sirt2 PROTACs have been characterized through various assays. The table below summarizes key quantitative metrics reported in the literature.

| Compound Name | Metric | Value | Target/Cell Line | Notes | Source |

| This compound | IC₅₀ | 0.25 µM | Sirt2 | Measures enzymatic inhibition, not degradation. | [5][7][12] |

| IC₅₀ | > 100 µM | Sirt1 / Sirt3 | Demonstrates high isotype selectivity. | [5][7][12] | |

| Effective Conc. | 10 µM | HeLa cells | Concentration used to induce Sirt2 degradation. | [5][7] | |

| PRO-SIRT2 | IC₅₀ | 3.5 ± 0.6 μM | SIRT2 | A different Sirt2 PROTAC, for comparison. | [3] |

| IC₅₀ | 38.2 ± 2.8 μM | SIRT3 | Shows ~10-fold selectivity for SIRT2 over SIRT3. | [3] | |

| Degradation Conc. | 25-30 µM | HEK293 cells | Concentration for marked reduction of SIRT2 levels. | [3] | |

| TM-P4-Thal | Degradation | Effective | Breast Cancer Cells | A thiomyristoyl lysine-based Sirt2 PROTAC. | [9][13] |

Note: IC₅₀ (Half-maximal inhibitory concentration) reflects the compound's ability to inhibit Sirt2's enzymatic activity, while effective degradation concentration reflects its ability to induce protein removal.

Key Experimental Protocols

The mechanism of action of this compound is validated through a series of standard and specialized biochemical and cell-based assays.

This is the primary method to quantify the reduction in target protein levels.

-

Objective: To measure the levels of Sirt2, related sirtuins (e.g., Sirt1 for selectivity), and downstream markers (e.g., acetylated α-tubulin) following PROTAC treatment.

-

Methodology:

-

Cell Culture and Treatment: HeLa or HEK293 cells are cultured to ~70-80% confluency.[3][7] Cells are then treated with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 1-24 hours).[3][7]

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for Sirt2, Sirt1, acetylated α-tubulin, and a loading control (e.g., GAPDH, β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using software like ImageJ. Target protein levels are normalized to the loading control to determine the relative reduction in protein.[13]

-

-

Confirmation of Proteasome-Dependence: To confirm the degradation is mediated by the proteasome, cells are co-treated with the PROTAC and a proteasome inhibitor like MG132. A rescue of Sirt2 levels in the presence of MG132 indicates proteasome-dependent degradation.[3]

This technique visualizes the cellular consequence of Sirt2 degradation.

-

Objective: To observe the increase in α-tubulin acetylation and changes in microtubule network morphology.

-

Methodology:

-

Cell Culture: Cells (e.g., HeLa) are grown on glass coverslips.

-

Treatment: Cells are treated with this compound, a Sirt2 inhibitor (as a control), or a vehicle.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Staining: Cells are incubated with a primary antibody against acetylated α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted and imaged using a fluorescence or confocal microscope. The resulting images show the intensity and distribution of the acetylated microtubule network.[6]

-

These assays can be used to confirm direct binding of the PROTAC to Sirt2 inside living cells.

-

Objective: To verify that the Sirt2-binding moiety of the PROTAC engages with the Sirt2 protein in a cellular context.

-

Methodology (NanoBRET as an example):

-

Cell Engineering: A cell line is engineered to express Sirt2 fused to a NanoLuciferase (NLuc) enzyme.

-

Probe Treatment: A fluorescently labeled ligand that binds to Sirt2 is added to the cells.

-

PROTAC Competition: The cells are then treated with increasing concentrations of the unlabeled this compound.

-

BRET Measurement: A substrate for NLuc is added, and the energy transfer (BRET) from NLuc to the fluorescent ligand is measured. The unlabeled PROTAC competes with the fluorescent ligand, causing a decrease in the BRET signal, which can be used to quantify target engagement and affinity.[14]

-

Conclusion

This compound represents a powerful chemical probe for studying the biological functions of Sirt2. Its mechanism of action, centered on the induced proximity of Sirt2 to the Cereblon E3 ligase, leads to potent, selective, and catalytic degradation of the target protein via the ubiquitin-proteasome system. This event-driven pharmacology distinguishes it from traditional occupancy-based inhibitors, offering a more profound and sustained knockdown of protein function. The resulting hyperacetylation of substrates like α-tubulin provides a clear phenotypic readout of its activity. The methodologies outlined herein provide a robust framework for characterizing this and other PROTAC molecules, making it an invaluable tool for researchers in epigenetics and drug development.

References

- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. glpbio.com [glpbio.com]

- 8. adooq.com [adooq.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound(University of Freiburg) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. This compound, 2098487-75-1 | BroadPharm [broadpharm.com]

- 13. Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

PROTAC Sirt2 Degrader-1 synthesis and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of PROTAC Sirt2 Degrader-1, a potent and selective degrader of Sirtuin 2 (Sirt2). The information is compiled from the primary literature to support research and development efforts in targeted protein degradation and epigenetic modulation.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of Sirt2, a NAD+-dependent lysine deacetylase implicated in various cellular processes and diseases. It operates on the principles of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

This specific degrader is composed of three key components:

-

A Sirt2-binding moiety: A derivative of the Sirtuin Rearranging Ligands (SirReals), which provides high potency and selectivity for Sirt2.

-

An E3 ligase-recruiting ligand: A thalidomide analog that binds to the Cereblon (CRBN) E3 ubiquitin ligase.

-

A linker: A chemical scaffold that connects the Sirt2-binding and E3 ligase-recruiting moieties, optimized for the formation of a stable ternary complex between Sirt2 and CRBN.

The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase complex to Sirt2, marking it for degradation by the 26S proteasome.

Chemical Properties and Synthesis

This compound is synthesized through a convergent route, culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This versatile strategy allows for the modular assembly of the final compound from its constituent parts.

Chemical Data

| Property | Value | Reference |

| CAS Number | 2098487-75-1 | |

| Molecular Formula | C40H40N10O8S2 | |

| Molecular Weight | 852.94 g/mol | |

| Appearance | Solid Powder | |

| Solubility | Soluble in DMSO | |

| 1H NMR (400 MHz, DMSO-d6) | δ 11.05 (s, 1H), 9.29 (s, 1H), 8.16 (s, 1H), 7.82 (d, J = 8.6 Hz, 1H), 7.69 (d, J = 7.3 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.47 (d, J = 8.5 Hz, 1H), 7.29 – 7.21 (m, 2H), 7.18 (s, 1H), 7.01 (d, J = 7.6 Hz, 1H), 6.88 (s, 1H), 6.84 (d, J = 8.1 Hz, 1H), 5.12 (dd, J = 12.8, 5.2 Hz, 1H), 5.06 (s, 2H), 4.41 (t, J = 6.9 Hz, 2H), 4.31 (s, 2H), 4.02 (s, 2H), 3.29 – 3.21 (m, 2H), 2.95 – 2.85 (m, 1H), 2.65 – 2.54 (m, 1H), 2.36 (s, 6H), 2.08 – 1.99 (m, 1H), 1.83 – 1.73 (m, 4H). | (Primary Literature) |

| HRMS (ESI) | m/z: [M + H]+ Calcd for C40H41N10O8S2 853.2545; Found 853.2542. | (Primary Literature) |

Synthesis Protocol

The synthesis of this compound involves the preparation of two key intermediates: an alkynylated SirReal derivative and an azido-functionalized thalidomide linker, which are then coupled via a CuAAC reaction.

Step 1: Synthesis of the Alkynylated Sirt2 Ligand (A SirReal derivative)

-

The synthesis starts from commercially available materials and involves multiple steps to construct the aminothiazole core and introduce the propargyl ether moiety. The detailed multi-step synthesis of the alkynylated SirReal is described in the primary literature.

Step 2: Synthesis of the Azido-Thalidomide Linker

-

This component is synthesized from a suitable thalidomide precursor, which is functionalized with a linker containing a terminal azide group. The specific steps are detailed in the supporting information of the parent publication.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactants: Alkynylated Sirt2 Ligand (1 equivalent), Azido-Thalidomide Linker (1 equivalent).

-

Catalyst: Copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

-

Solvent: A mixture of dichloromethane (DCM) and water.

-

Procedure: The alkynylated Sirt2 ligand and the azido-thalidomide linker are dissolved in DCM. An aqueous solution of the copper catalyst and sodium ascorbate is added, and the biphasic mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Performance

This compound has been shown to be a potent and selective degrader of Sirt2 in cellular assays.

In Vitro Activity

| Parameter | Value | Cell Line | Comments | Reference |

| Sirt2 IC50 | 0.25 µM | N/A | Highly potent inhibition of Sirt2 deacetylase activity. | |

| Sirt1 IC50 | > 100 µM | N/A | Demonstrates high selectivity over Sirt1. | |

| Sirt3 IC50 | > 100 µM | N/A | Demonstrates high selectivity over Sirt3. |

Cellular Degradation Profile

| Parameter | Value | Cell Line | Incubation Time | Comments | Reference |

| Sirt2 Degradation | Effective at 10 µM | HeLa | 1-6 hours | Induces significant degradation of Sirt2. | |

| Sirt1 Levels | No effect | HeLa | 1-6 hours | Does not affect Sirt1 protein levels, confirming selectivity. |

Experimental Protocols

Cell Culture

-

Cell Line: HeLa (human cervical cancer cells).

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Sirt2 Degradation

-

Cell Treatment: HeLa cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with this compound at the desired concentrations (e.g., 10 µM) or vehicle control (DMSO) for the indicated times (e.g., 1-6 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Sirt2 and a loading control (e.g., GAPDH or α-tubulin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

Caption: Mechanism of Sirt2 degradation by this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and evaluation of this compound.

The Role of Sirtuin 2 (SIRT2) in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a critical regulator in the pathophysiology of several neurodegenerative diseases. Predominantly localized in the cytoplasm, SIRT2 modulates a variety of cellular processes implicated in neurodegeneration, including protein aggregation, microtubule stability, oxidative stress, and neuroinflammation. This technical guide provides an in-depth overview of the function of SIRT2 in prominent neurodegenerative disease models, with a focus on Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involving SIRT2. This resource is intended to equip researchers and drug development professionals with a comprehensive understanding of SIRT2 as a therapeutic target in neurodegenerative disorders.

SIRT2 in Alzheimer's Disease (AD) Models

In the context of Alzheimer's disease, SIRT2 has been implicated in processes related to both amyloid-beta (Aβ) pathology and tauopathies. Inhibition of SIRT2 has shown promising results in various AD models by mitigating pathological hallmarks and improving cognitive function.

Quantitative Data on SIRT2 Modulation in AD Models

| Model | Intervention | Key Findings | Quantitative Results | Reference |

| APP/PS1 mice | Pharmacological inhibition with 33i | Improved cognitive function, reduced Aβ pathology and neuroinflammation. | Amyloid burden reduction: p < 0.05; Aβ-42 levels reduction: p < 0.01. | [1][2][3] |

| 3xTg-AD and APP23 mice | Pharmacological inhibition with AK-7 | Improved memory and modulated AβPP processing. | Increased sAPPα and decreased sAPPβ. | [4][5] |

| SAMP8 mice | Pharmacological inhibition with 33i | Ameliorated spatial learning and memory impairments. | Upregulated hippocampal protein levels of GluN2A, GluN2B, and GluA1. | [6][7] |

| Cellular models | SIRT2 inhibition | Reduced Aβ production. | Decreased levels of Aβ40 and Aβ42. | [8] |

| Cellular models | SIRT2 inhibition | Induced α-tubulin acetylation and decreased tau phosphorylation. | Reestablished α-tubulin acetylation and tau phosphorylation levels. | [6] |

Key Signaling Pathways in AD

SIRT2 influences AD pathology primarily through its deacetylase activity on α-tubulin and its impact on amyloid precursor protein (APP) processing.

SIRT2 deacetylates α-tubulin, a key component of microtubules. In AD, hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs). SIRT2 inhibition increases α-tubulin acetylation, which is associated with enhanced microtubule stability and may counteract the detrimental effects of pathological tau.[6]

Experimental Protocols

The MWM is a widely used behavioral assay to assess spatial learning and memory, functions that are typically impaired in AD.[9][10][11][12][13]

-

Apparatus : A circular pool (120-180 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

-

Acquisition Phase (5-7 days) :

-

Mice are subjected to 4 trials per day with an inter-trial interval of 15-20 minutes.

-

For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.

-

The mouse is allowed to swim freely for 60-90 seconds to find the hidden platform.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

The latency to find the platform and the swim path are recorded using a video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial) :

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

-

-

Data Analysis : Key parameters for analysis include escape latency during acquisition, time spent in the target quadrant, and platform crossings during the probe trial.

SIRT2 in Parkinson's Disease (PD) Models

In Parkinson's disease models, SIRT2 has been shown to play a role in the aggregation of α-synuclein, a key component of Lewy bodies, and in the survival of dopaminergic neurons.

Quantitative Data on SIRT2 Modulation in PD Models

| Model | Intervention | Key Findings | Quantitative Results | Reference |

| MPTP mouse model | Genetic deletion of SIRT2 | Prevented neurodegeneration and reduced apoptosis. | Decreased Bim levels and increased acetylation of Foxo3a. | [14][15][16] |

| Cellular models | SIRT2 inhibition | Rescued α-synuclein-mediated toxicity. | Increased neuronal survival. | [17] |

| In vitro | SIRT2 | Deacetylated α-synuclein at lysines 6 and 10. | This deacetylation promotes aggregation. | [9] |

Key Signaling Pathways in PD

SIRT2's role in PD is multifaceted, involving direct deacetylation of α-synuclein and modulation of pro-apoptotic pathways.

SIRT2 can directly interact with and deacetylate α-synuclein. This deacetylation is thought to promote the misfolding and aggregation of α-synuclein into toxic oligomers and fibrils.[9]

SIRT2 can deacetylate the transcription factor FOXO3a, leading to the activation of the pro-apoptotic protein Bim. This pathway contributes to the death of dopaminergic neurons in PD models.[14][15][16][18][19]

Experimental Protocols

This technique is used to visualize and quantify α-synuclein aggregates in brain tissue sections.[17][20][21][22]

-

Tissue Preparation :

-

Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose solution.

-

Brains are sectioned (e.g., 40 µm) using a cryostat or vibratome.

-

-

Staining Procedure :

-

Free-floating sections are washed in PBS.

-

Endogenous peroxidase activity is quenched with H2O2.

-

Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100).

-

Sections are incubated with a primary antibody against α-synuclein (e.g., anti-phospho-S129 α-synuclein) overnight at 4°C.

-

Sections are washed and incubated with a biotinylated secondary antibody.

-

The signal is amplified using an avidin-biotin complex (ABC) kit and visualized with a chromogen such as diaminobenzidine (DAB).

-

-

Quantification : The number and area of α-synuclein-positive inclusions are quantified using microscopy and image analysis software.

SIRT2 in Huntington's Disease (HD) Models

In Huntington's disease, SIRT2 inhibition has been shown to be neuroprotective by reducing the aggregation of mutant huntingtin (mHtt) and modulating cellular metabolism.

Quantitative Data on SIRT2 Modulation in HD Models

| Model | Intervention | Key Findings | Quantitative Results | Reference |

| R6/2 mice | Pharmacological inhibition with AK-7 | Improved motor function, extended survival, reduced brain atrophy and mHtt aggregation. | 35% reduction in striatal nuclear aggregate volume. | [23][24][25][26][27] |

| 140 CAG knock-in mice | Pharmacological inhibition with AK-7 | Significant reduction in mHtt aggregates. | Aggregate reduction from 4.31 x 10^6 to 2.01 x 10^6 (p < 0.01). | [23] |

| Cellular and invertebrate models | SIRT2 inhibition | Neuroprotection through decreased sterol biosynthesis. | Reduced cellular sterol levels. | [14][28][29][30][31][32] |

Key Signaling Pathways in HD

A unique mechanism of SIRT2's involvement in HD is its regulation of sterol biosynthesis.

SIRT2 inhibition leads to a downregulation of genes involved in sterol biosynthesis by reducing the nuclear trafficking of the transcription factor SREBP-2. This metabolic shift appears to be sufficient to mitigate mHtt toxicity.[14][28][29][30][32]

Experimental Protocols

This assay is used to quantify SDS-insoluble protein aggregates, such as mHtt.[33][34][35][36]

-

Sample Preparation :

-

Tissues or cells are lysed in a buffer containing SDS.

-

Lysates are treated with a nuclease to digest nucleic acids.

-

Protein concentration is determined using a BCA or similar assay.

-

-

Filtration :

-

A dot-blot apparatus is assembled with a cellulose acetate membrane (0.2 µm pore size).

-

The membrane is pre-wetted with filtration buffer.

-

Equal amounts of protein lysates are loaded into the wells and filtered under vacuum.

-

-

Immunodetection :

-

The membrane is washed and then blocked.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-huntingtin).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.

-

SIRT2 in Amyotrophic Lateral Sclerosis (ALS) Models

The role of SIRT2 in ALS is less clear compared to other neurodegenerative diseases, with some studies suggesting a detrimental role while others show no significant effect of its modulation.

Quantitative Data on SIRT2 Modulation in ALS Models

| Model | Intervention | Key Findings | Quantitative Results | Reference |

| SOD1-G93A and G86R-SOD1 mice | Endogenous expression | Increased SIRT2 mRNA in the spinal cord. | Protein levels were not significantly changed. | |

| Cellular models (mutant SOD1) | Pharmacological inhibition with AGK2 | No positive effect on cell survival. | No significant change in viability. | [12] |

| SOD1-G93A mice | Sirt2 ablation | Exacerbated progeroid phenotype. | Significantly reduced lifespan. | [6] |

Key Signaling Pathways in ALS

The involvement of SIRT2 in ALS pathogenesis is still under investigation, with potential links to neuroinflammation and general cellular stress responses.

Neuroinflammation is a key feature of ALS. While the direct role of SIRT2 in ALS-related neuroinflammation is not well-defined, SIRT2 is known to modulate inflammatory responses in other contexts.[1][10] Further research is needed to elucidate this potential connection in ALS models.

Experimental Protocols

Several behavioral tests are used to monitor the progressive motor decline in ALS mouse models like the SOD1-G93A strain.[18][29][33]

-

Rotarod Test :

-

Mice are placed on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

-

The latency to fall from the rod is recorded.

-

This test assesses motor coordination and balance.

-

-

Grip Strength Test :

-

A grip strength meter is used to measure the peak force generated by the forelimbs and/or hindlimbs.

-

This test directly measures muscle strength.

-

-

Hanging Wire Test :

-

Mice are placed on a wire grid, which is then inverted.

-

The latency to fall is measured.

-

This test assesses grip strength and endurance.[18]

-

-

Neurological Scoring : A semi-quantitative scoring system is often used to assess the progression of paralysis, particularly in the hindlimbs.[33]

General Experimental Protocols

SIRT2 Deacetylase Activity Assay

This assay measures the enzymatic activity of SIRT2.

-

Principle : A fluorogenic substrate containing an acetylated lysine residue is incubated with a source of SIRT2 (recombinant protein or immunoprecipitated from cell lysates) and NAD+. Deacetylation by SIRT2 allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule.

-

Procedure :

-

The reaction is set up in a microplate with SIRT2 enzyme, the fluorogenic substrate, and NAD+.

-

The reaction is incubated at 37°C.

-

A developer solution containing a sirtuin inhibitor (to stop the reaction) and the cleaving enzyme is added.

-

Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis : The fluorescence intensity is proportional to the deacetylase activity of SIRT2.

Western Blot for Acetylated Proteins

This technique is used to detect changes in the acetylation status of specific proteins.[24][30][31]

-

Protein Extraction and Quantification :

-

Cells or tissues are lysed in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

-

Protein concentration is determined.

-

-

SDS-PAGE and Transfer :

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting :

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the acetylated form of the protein of interest (or a pan-acetyl-lysine antibody).

-

The membrane is washed and incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using ECL and quantified. A parallel blot is often run with an antibody against the total protein to normalize the acetylation signal.

-

Conclusion

SIRT2 plays a complex and often context-dependent role in the pathogenesis of neurodegenerative diseases. While SIRT2 inhibition has shown considerable therapeutic promise in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases, its role in ALS remains to be fully elucidated. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the function of SIRT2 and evaluate its potential as a drug target for these devastating disorders. Future studies should focus on developing brain-penetrant and highly selective SIRT2 inhibitors and further exploring the downstream consequences of SIRT2 modulation in different neuronal and glial cell types.

References

- 1. Loss of SIRT2 leads to axonal degeneration and locomotor disability associated with redox and energy imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular and physiological functions of C9ORF72 and implications for ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into C9ORF72-Related ALS/FTD from Drosophila and iPSC Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sirt2 ablation exacerbates Sod1 knockout-induced progeroid phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C9orf72-mediated ALS and FTD: multiple pathways to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Tissue-specific deregulation of selected HDACs characterizes ALS progression in mouse models: pharmacological characterization of SIRT1 and SIRT2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TDP-43 Proteinopathy and ALS: Insights into Disease Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the Potential Role of Sirtuin 2 on Aging: Consequences of SIRT2.3 Overexpression in Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Testing and Spinal Cord Removal in a Mouse Model for Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Optimal Protocol to Analyze the Rat Spinal Cord Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | C9ORF72: What It Is, What It Does, and Why It Matters [frontiersin.org]

- 19. biorxiv.org [biorxiv.org]

- 20. Could Sirtuin Activities Modify ALS Onset and Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. pubcompare.ai [pubcompare.ai]

- 24. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 28. Role of the C9ORF72 Gene in the Pathogenesis of Amyotrophic Lateral Sclerosis and Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Drug Screening and Validation Targeting TDP-43 Proteinopathy for Amyotrophic Lateral Sclerosis [aginganddisease.org]

- 30. Tissue-specific deregulation of selected HDACs characterizes ALS progression in mouse models: pharmacological characterization of SIRT1 and SIRT2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. discovery.researcher.life [discovery.researcher.life]

- 32. Sirt2 ablation exacerbates Sod1 knockout-induced progeroid phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Neuroinflammation in Amyotrophic Lateral Sclerosis and Frontotemporal Dementia and the Interest of Induced Pluripotent Stem Cells to Study Immune Cells Interactions With Neurons [frontiersin.org]

- 34. pubcompare.ai [pubcompare.ai]

- 35. esmed.org [esmed.org]

- 36. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]

The Dichotomous Role of Sirtuin 2 (SIRT2) in Cancer Cell Proliferation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a protein of significant interest in oncology. Predominantly localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic homeostasis, and genomic stability. Intriguingly, SIRT2 exhibits a paradoxical role in cancer, acting as both a tumor suppressor and an oncogene depending on the specific cancer type and cellular context. This technical guide provides an in-depth exploration of the multifaceted functions of SIRT2 in cancer cell proliferation, detailing its involvement in key signaling pathways, summarizing quantitative data from seminal studies, and providing detailed experimental protocols for its investigation. The complex and often contradictory roles of SIRT2 present both challenges and opportunities for the development of novel cancer therapeutics.

Introduction to Sirtuin 2

Sirtuins are a family of seven (SIRT1-7) NAD+-dependent protein deacetylases that are homologs of the yeast silent information regulator 2 (Sir2). SIRT2 is unique among the sirtuins as it is primarily located in the cytoplasm, although it can translocate to the nucleus during the G2/M phase of the cell cycle.[1][2] Its enzymatic activity is not limited to histone deacetylation; SIRT2 targets a wide array of non-histone proteins, thereby modulating their function and influencing critical cellular pathways.[3] This broad substrate specificity underlies the diverse and context-dependent roles of SIRT2 in cellular physiology and pathology, particularly in the realm of cancer.

The Dual Role of SIRT2 in Cancer

The function of SIRT2 in cancer is complex and often contradictory, with studies providing evidence for both tumor-suppressive and oncogenic roles. This duality is highly dependent on the specific cancer type, the subcellular localization of SIRT2, and the particular signaling pathways that are dysregulated.

SIRT2 as a Tumor Suppressor

Evidence supporting a tumor-suppressive role for SIRT2 often centers on its function in maintaining genomic stability and regulating the cell cycle. SIRT2 has been shown to be downregulated in several types of cancer, including some breast cancers and gliomas.[4][5]

-

Genomic Stability: SIRT2 contributes to the maintenance of genomic integrity by regulating mitotic checkpoints. It deacetylates α-tubulin, a key component of the mitotic spindle, and is involved in the proper segregation of chromosomes during mitosis.[6]

-

Cell Cycle Control: SIRT2 can influence cell cycle progression by deacetylating key regulatory proteins. For instance, it has been reported to deacetylate and stabilize the anaphase-promoting complex/cyclosome (APC/C) co-activators CDC20 and CDH1, leading to the degradation of mitotic cyclins and proper exit from mitosis.[7]

-

Induction of Apoptosis: In some contexts, SIRT2 can promote apoptosis. For example, in glioma cells, overexpression of SIRT2 has been shown to upregulate the pro-apoptotic proteins Bax and cleaved caspase-3.[5]

SIRT2 as an Oncogene

Conversely, a growing body of evidence points to an oncogenic role for SIRT2 in various cancers, including certain types of breast cancer, non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC).[4][8] Upregulation of SIRT2 in these cancers often correlates with poor prognosis.

-

Promotion of Cell Proliferation: SIRT2 can promote cell proliferation by deacetylating and activating proteins involved in cell growth and survival. For instance, it has been shown to deacetylate and stabilize the oncoprotein c-Myc, a key driver of cell proliferation.

-

Inhibition of Apoptosis: In some cancer types, SIRT2 can inhibit apoptosis. It has been reported to deacetylate and inactivate the tumor suppressor p53, thereby preventing the induction of apoptosis.[9][10]

-

Metabolic Reprogramming: SIRT2 can contribute to the metabolic reprogramming of cancer cells, a hallmark of cancer. It can deacetylate and regulate the activity of enzymes involved in glycolysis, providing cancer cells with the energy required for rapid proliferation.[4]

SIRT2-Modulated Signaling Pathways in Cancer

SIRT2 exerts its influence on cancer cell proliferation by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the context-dependent roles of SIRT2 and for the development of targeted therapies.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. SIRT2 has been shown to influence this pathway, although the exact mechanisms can vary. In some contexts, SIRT2 can deacetylate and regulate the activity of components of the MAPK pathway, leading to either its activation or inhibition. For example, in colorectal cancer cells, SIRT2 has been implicated in the regulation of the p38 MAPK signaling pathway.[11]

The PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that promotes cell survival and proliferation. SIRT2 has been shown to interact with and deacetylate AKT, a key kinase in this pathway. This deacetylation can either promote or inhibit AKT activity depending on the cellular context, thereby influencing downstream signaling and cellular outcomes.

The p53 Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. SIRT2 has been shown to deacetylate p53 at lysine 382, which leads to its inactivation.[9][10] By inactivating p53, SIRT2 can prevent the induction of apoptosis and promote the survival of cancer cells. This interaction highlights a key mechanism by which SIRT2 can function as an oncogene.

Quantitative Data on SIRT2 in Cancer

The following tables summarize quantitative data from various studies on the role of SIRT2 in different cancers.

Table 1: SIRT2 Expression Levels in Cancer

| Cancer Type | Comparison | Method | Fold Change/Observation | Reference |

| Breast Cancer | Tumor vs. Normal | IHC | Significantly lower in tumor tissues. | [4] |

| Breast Cancer (ER-) | High vs. Low Nuclear SIRT2 | IHC | High levels associated with shorter relapse time. | [4] |

| NSCLC | Tumor vs. Normal | IHC | Significantly higher in primary tumors. | [8] |

| Hepatocellular Carcinoma | Tumor vs. Normal | Western Blot | Higher expression in 23/45 tumor samples. | [4] |

| Colorectal Cancer | Tumor vs. Normal | IHC | Significantly associated with TNM stage. | [12] |

| Glioma | Tumor vs. Normal | Western Blot | Underexpressed in glioma tissues. | [5] |

Table 2: Effects of SIRT2 Modulation on Cancer Cell Proliferation and Survival

| Cancer Cell Line | Modulation | Assay | Result | Reference |

| Breast Cancer (MCF-7) | SIRT2 shRNA | Cell Viability | Reduced cell viability. | [13] |

| Glioma (U87MG) | SIRT2 Overexpression | Colony Formation | Decreased colony formation. | [5] |

| NSCLC (A549) | SIRT2 Knockdown | Apoptosis (Flow Cytometry) | Increased percentage of apoptotic cells. | [14] |

| Colorectal Cancer (HCT116) | SIRT2 Knockdown | Cell Proliferation | Decreased cell proliferation. | [11] |

Table 3: IC50 Values of SIRT2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| AGK2 | T47D | Breast Cancer | ~25 | [15] |

| AGK2 | MDA-MB-231 | Breast Cancer | ~15 | [15] |

| AGK2 | C6 | Glioma | Induces apoptosis at 10 µM | [16] |

| TM | MCF-7 | Breast Cancer | Potent inhibition (IC50 = 28 nM) | |

| AEM1 | A549 | NSCLC | 18.5 | [9] |

| AEM2 | A549 | NSCLC | 3.8 | [9] |

| Sirtinol | MCF-7 | Breast Cancer | 37.6 (for SIRT1), 103.4 (for SIRT2) | [10] |

| Salermide | MCF-7 | Breast Cancer | 76.2 (for SIRT1), 45.0 (for SIRT2) | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of SIRT2 in cancer cell proliferation.

Western Blotting for SIRT2 and its Substrates

This protocol describes the detection of SIRT2 and its acetylated substrates (e.g., p53, α-tubulin) by Western blotting.

Materials:

-

Cell lysis buffer (RIPA or similar)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SIRT2, anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Sample Preparation:

-

Mix an equal amount of protein (20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH).

-

Co-Immunoprecipitation (Co-IP) of SIRT2 and Interacting Proteins

This protocol is for the isolation of SIRT2 and its interacting protein partners.

Materials:

-

Co-IP lysis buffer (non-denaturing)

-

Protease inhibitor cocktail

-

Anti-SIRT2 antibody or control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Laemmli sample buffer

Procedure:

-

Cell Lysis:

-

Lyse cells in ice-cold Co-IP lysis buffer with protease inhibitors.

-

Centrifuge to clear the lysate.

-

-

Pre-clearing (Optional):

-

Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-SIRT2 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against SIRT2 and the suspected interacting proteins.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with the compound of interest (e.g., SIRT2 inhibitor) at various concentrations for the desired duration.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Mouse Xenograft Model for In Vivo Studies

This protocol outlines a general procedure for establishing subcutaneous tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of a SIRT2 inhibitor.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Cancer cells

-

Matrigel (optional)

-

SIRT2 inhibitor (e.g., TM or AGK2) and vehicle

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation:

-

Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel to enhance tumor formation.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width^2).

-

-

Treatment:

-

Randomize the mice into treatment and control groups when tumors reach a certain size (e.g., 100-200 mm³).

-

Administer the SIRT2 inhibitor or vehicle to the respective groups via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

-

-

Endpoint and Analysis:

-

Continue treatment and tumor monitoring until the study endpoint (e.g., tumors reach a maximum allowed size).

-

At the endpoint, euthanize the mice, excise the tumors, and measure their final weight and volume.

-

Tumor tissue can be used for further analysis, such as Western blotting or immunohistochemistry.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the role of SIRT2 in cancer cell proliferation.

Conclusion and Future Directions

SIRT2 stands at a critical juncture in cancer biology, exhibiting a fascinating and complex dual role that is highly context-dependent. Its ability to act as both a tumor suppressor and an oncogene underscores the intricate nature of cellular signaling and the challenges in developing targeted cancer therapies. The information presented in this technical guide highlights the importance of considering the specific cancer type and the underlying molecular landscape when investigating the role of SIRT2.

Future research should focus on further elucidating the precise molecular mechanisms that dictate the functional switch of SIRT2 between a tumor suppressor and an oncogene. The development of more specific and potent SIRT2 inhibitors and activators will be crucial for dissecting its functions and for their potential translation into clinical applications. A deeper understanding of the SIRT2 interactome in different cancer contexts will also be vital for identifying novel therapeutic targets and for designing combination therapies that can overcome the complexities of SIRT2 signaling in cancer. Ultimately, a comprehensive understanding of the dichotomous nature of SIRT2 will pave the way for the development of more effective and personalized cancer treatments.

References

- 1. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative cell signalling analysis reveals down-regulation of MAPK pathway activation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirt2 suppresses glioma cell growth through targeting NF-κB-miR-21 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of SIRT2 by Wnt/β-catenin signaling pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sirtuin 1 and Sirtuin 2 Gene Expressions in Colorectal Cancers Journal of Clinical Practice and Research [jcpres.com]

- 13. now.tufts.edu [now.tufts.edu]

- 14. mdpi.com [mdpi.com]

- 15. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

PROTAC Sirt2 Degrader-1: A Technical Guide to Selectivity and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC Sirt2 Degrader-1, focusing on its selectivity profile against Sirtuin 1 (Sirt1) and Sirtuin 3 (Sirt3). This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in the field of targeted protein degradation.

Introduction to this compound

This compound is a SirReal-based Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of Sirtuin 2 (Sirt2).[1][2][3][4][5][6][7][8][9] It is a heterobifunctional molecule composed of a highly potent and isotype-selective Sirt2 inhibitor, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5][6][7][8][9] By hijacking the cell's ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of Sirt2.[1][2][3][4][5][6][7][8][9]

Selectivity Profile of Sirt2 Degraders

The selectivity of Sirt2 degraders is a critical aspect of their therapeutic potential, minimizing off-target effects. The following tables summarize the in vitro inhibitory activity and cellular degradation selectivity of this compound and other notable Sirt2-targeting PROTACs.

Table 1: In Vitro Inhibitory Activity (IC50) of Sirt2-Targeting PROTACs

| Compound | Sirt2 IC50 (µM) | Sirt1 IC50 (µM) | Sirt3 IC50 (µM) | Reference |

| This compound | 0.25 | >100 | >100 | [1][2][3][6][8][9] |

| TM-P2-Thal | ~0.074 | 37 | >100 | [10] |

| TM-P4-Thal | ~0.082 | 41 | >100 | [10] |

| PRO-SIRT2 | 3.5 | No significant inhibition | 38.2 | [11] |

Table 2: Cellular Sirtuin Degradation Selectivity

| Compound | Cell Line | Treatment | Sirt2 Degradation | Sirt1 Degradation | Sirt3 Degradation | Reference |

| This compound | HeLa | 10 µM, 1-6 hours | Yes | No | Not Reported | [1][3][8] |

| TM-P2-Thal | MCF7, BT-549 | 48 hours | Yes | No | No | [10] |

| TM-P4-Thal | MCF7, BT-549 | 48 hours | Yes | No | No | [10] |

| PRO-SIRT2 | HEK293 | 12 hours | Yes | Not Reported | Not Reported | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity and efficacy of Sirt2 degraders.

In Vitro Sirtuin Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant sirtuins.

Materials:

-

Recombinant human Sirt1, Sirt2, and Sirt3 enzymes

-

Fluorogenic sirtuin substrate (e.g., Fluor de Lys-SIRT2)

-

NAD+

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds (e.g., this compound)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

-

Add the test compounds to the respective wells.

-

Initiate the reaction by adding the recombinant sirtuin enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution containing a deacetylase inhibitor (e.g., nicotinamide).

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Sirtuin Degradation Assay (Western Blot)

This protocol is used to assess the ability of a PROTAC to induce the degradation of endogenous sirtuin proteins in cultured cells.

Materials:

-

Cell lines (e.g., HeLa, MCF7, HEK293)

-

Cell culture medium and supplements

-

Test PROTAC (e.g., this compound)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Sirt1, anti-Sirt2, anti-Sirt3, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC for the desired time points (e.g., 1, 6, 12, 24, 48 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control for proteasome inhibition (co-treatment with MG132).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the sirtuin band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of PROTACs and the signaling pathways of Sirt1, Sirt2, and Sirt3.

PROTAC Mechanism of Action

Caption: Mechanism of this compound action.

Sirt1 Signaling Pathway

Caption: Key downstream targets of the Sirt1 signaling pathway.

Sirt2 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. RSC Advances Home-At the heart of open access for the global chemistry community<br/><br/>Editors-in-chief: Russell Cox and Karen Faulds<br/>Impact factor: 4.6<br/>Time to first decision (peer reviewed only): 27 days<br/>Indexed in Scopus, Web of Science, DOAJ, and PubMed Central [pubs.rsc.org]

- 8. 2023 Reviews in RSC Advances Home [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

The Consequence of Silence: A Technical Guide to the Downstream Signaling Pathways Affected by Sirt2 Degradation

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, is a critical regulator of numerous cellular processes. Primarily localized in the cytoplasm, its influence extends to the nucleus, where it modulates chromatin structure and gene expression.[1][2] The degradation or inhibition of SIRT2 unleashes a cascade of downstream signaling events with profound implications for cell fate, metabolism, and disease pathogenesis. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by SIRT2 Degradation

The functional consequences of SIRT2 degradation are multifaceted, impacting a wide array of signaling networks. The primary mechanisms involve the hyperacetylation of SIRT2's numerous substrates, altering their activity, stability, and localization.

Cell Cycle Progression and Genomic Stability

SIRT2 plays a pivotal role in ensuring proper mitotic progression. Its degradation leads to defects in cell cycle checkpoints and can compromise genomic stability.

-

α-Tubulin Hyperacetylation: SIRT2 is a major deacetylase of α-tubulin at lysine 40.[3][4][5][6] Its degradation results in increased acetylation of microtubules, which can affect their stability and dynamics, potentially leading to mitotic arrest and abnormal chromosome segregation.[4][7]

-

Regulation of Mitotic Exit: SIRT2 abundance and activity are tightly regulated during the cell cycle. Its degradation is partly mediated by the 26S proteasome.[8] Overexpression of wild-type SIRT2, but not its catalytically inactive mutants, causes a delay in mitosis.[8] This suggests that the timely degradation of SIRT2 is crucial for mitotic exit.

-

Histone Deacetylation: During the G2/M phase, SIRT2 translocates to the nucleus and deacetylates histone H4 at lysine 16 (H4K16ac).[1][2] Loss of SIRT2 leads to elevated levels of H4K16ac during mitosis, which can disrupt proper chromatin condensation.[1] This, in turn, affects the recruitment of other proteins involved in chromosome segregation, such as PR-Set7/SET8, a methyltransferase that mono-methylates histone H4 at lysine 20 (H4K20me1), a mark essential for cell cycle progression.[9][10]

Quantitative Impact of SIRT2 Depletion on the Acetylome

A label-free quantitative proteomic analysis of HCT116 human colorectal cancer cells following SIRT2 knockdown revealed widespread changes in protein acetylation, highlighting the broad impact of SIRT2 on cellular function.[11]

| Protein Class | Number of Proteins with Increased Acetylation (>1.5-fold) upon SIRT2 Knockdown | Key Biological Processes | Reference |

| Metabolism | >100 | Carbon metabolism, Glycolysis | [11] |

| RNA Processing | >80 | Spliceosome, RNA transport, RNA binding | [11] |

| Gene Expression | >70 | Transcription | [11] |

| DNA Damage Response | >30 | DNA repair | [11] |

| Cell Cycle | >40 | Mitosis, Cytokinesis | [11] |

Diagram of SIRT2's Role in Cell Cycle Regulation

Caption: SIRT2 regulates mitosis through deacetylation of α-tubulin and histone H4.

Apoptosis and Tumor Suppression

The role of SIRT2 in cancer is complex and context-dependent.[10] However, a significant body of evidence points towards a tumor-suppressive function, in part through its interaction with the p53 tumor suppressor protein.

-

p53 Deacetylation: SIRT2 can deacetylate p53, a key regulator of apoptosis and cell cycle arrest.[12][13][14] Degradation of SIRT2 leads to increased p53 acetylation, which enhances its transcriptional activity and promotes the expression of pro-apoptotic genes like PUMA and NOXA.[13][14]

-

Interaction with 14-3-3 proteins: SIRT2 interacts with 14-3-3 beta and gamma isoforms, and this interaction is enhanced by AKT. This complex can augment the deacetylation and down-regulation of p53's transcriptional activity.[12]

Diagram of SIRT2 and p53 Interaction

Caption: SIRT2 degradation promotes p53-mediated apoptosis.

Oxidative Stress and Metabolism

SIRT2 is a key node in the cellular response to oxidative stress and plays a significant role in metabolic regulation.

-

FOXO Transcription Factors: SIRT2 deacetylates and activates Forkhead box O (FOXO) transcription factors, including FOXO1 and FOXO3a.[15][16][17] Upon deacetylation, FOXO factors translocate to the nucleus and induce the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and catalase, thereby reducing cellular levels of reactive oxygen species (ROS).[15][18][19] Degradation of SIRT2 impairs this antioxidant response.

-

Glucose and Lipid Metabolism: SIRT2 influences glucose metabolism by deacetylating key enzymes such as phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[19] It also regulates adipogenesis by deacetylating FOXO1, which in turn represses the activity of PPARγ, a master regulator of adipocyte differentiation.[16][17][20] SIRT2 degradation can therefore impact glucose homeostasis and promote fat storage.

Quantitative Changes in Protein Expression upon SIRT2 Modulation

| Target Protein | Change upon SIRT2 Overexpression/Activation | Change upon SIRT2 Knockdown/Inhibition | Cellular Process | Reference |

| MnSOD | Increased expression | Decreased expression | Antioxidant defense | [15][18] |

| Bim | Increased expression | Decreased expression | Apoptosis | [15][21] |

| p27(Kip1) | Increased expression | Decreased expression | Cell cycle arrest | [15] |

| PPARγ | Decreased expression | Increased expression | Adipogenesis | [16][20] |

Diagram of SIRT2's Role in Oxidative Stress Response

Caption: SIRT2 activates FOXO-mediated antioxidant responses.

Inflammation

SIRT2 has a complex and often contradictory role in inflammation, with its effects being highly context- and cell-type-specific.[22][23]

-

NF-κB Pathway: SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, which generally leads to the suppression of NF-κB transcriptional activity and a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[18][19][24] Therefore, SIRT2 degradation can promote a pro-inflammatory state. However, in some contexts, SIRT2 inhibition has been shown to reduce inflammation.[22][23]

-

NLRP3 Inflammasome: SIRT2 can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[23][24] Degradation of SIRT2 would therefore be expected to enhance NLRP3-mediated inflammation.

Diagram of SIRT2's Role in Inflammation

Caption: SIRT2 modulates inflammation via NF-κB and NLRP3 pathways.

Experimental Protocols

A variety of experimental techniques are employed to investigate the downstream effects of SIRT2 degradation.

SIRT2 Knockdown using RNA interference

Objective: To specifically reduce the expression of SIRT2 in cultured cells to study the effects of its loss.

Methodology:

-

Cell Culture: Plate cells (e.g., A375 human melanoma cells) at an appropriate density to reach 50-70% confluency at the time of transfection.

-

Transfection: Transfect cells with shRNA constructs targeting SIRT2 or a non-targeting control using a suitable transfection reagent according to the manufacturer's protocol. Stable cell lines can be generated by selecting with an appropriate antibiotic.

-

Verification of Knockdown: After 48-72 hours (for transient knockdown) or after selection (for stable lines), harvest cells and verify the reduction in SIRT2 protein levels by Western blotting.

-

Downstream Analysis: Use the cell lysates or the cells themselves for downstream applications such as proteomic analysis, cell cycle analysis, or apoptosis assays.

Quantitative Proteomics of the Acetylome

Objective: To identify and quantify changes in protein acetylation upon SIRT2 depletion.

Methodology:

-

Cell Lysis and Protein Digestion: Lyse SIRT2-depleted and control cells in a buffer containing deacetylase inhibitors. Digest the proteins into peptides using trypsin.

-

Acetylated Peptide Enrichment: Enrich for acetylated peptides from the total peptide mixture using antibodies that specifically recognize acetyl-lysine residues.

-

LC-MS/MS Analysis: Analyze the enriched peptides by label-free quantitative nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS).

-

Data Analysis: Identify the acetylated peptides and their corresponding proteins using a proteomics search engine. Quantify the relative abundance of each acetylated peptide between the SIRT2-depleted and control samples to identify sites with significant changes in acetylation.[11]

SIRT2 Activity Assays

Objective: To measure the deacetylase activity of SIRT2 in vitro, for example, when screening for inhibitors.

Methodology (Fluorometric Assay):

-

Reaction Setup: In a 96-well plate, incubate recombinant SIRT2 enzyme with a fluorogenic substrate containing an acetylated lysine side chain and NAD+.

-

Deacetylation Reaction: The deacetylation of the substrate by SIRT2 sensitizes it for the next step.

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the SIRT2 activity.[25][26][27]

Diagram of a Typical Experimental Workflow for Studying SIRT2 Function

Caption: Workflow for investigating the effects of SIRT2 knockdown.

Conclusion

The degradation of SIRT2 sets in motion a complex and interconnected series of signaling events that profoundly influence cellular homeostasis. From the regulation of cell division and the response to cellular stress to the control of inflammation and metabolism, the impact of SIRT2 is far-reaching. A thorough understanding of these downstream pathways is paramount for the development of novel therapeutic strategies targeting the myriad of diseases where SIRT2 dysregulation is implicated, including cancer, neurodegenerative disorders, and metabolic diseases. This guide provides a foundational framework for researchers and clinicians to delve deeper into the intricate world of SIRT2 signaling.

References

- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 2. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Role for human SIRT2 NAD-dependent deacetylase activity in control of mitotic exit in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT2, Proteins & Enzymes - Epigenetics [epigenhub.com]

- 11. Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sirt2 interacts with 14-3-3 beta/gamma and down-regulates the activity of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SIRT2 deacetylates FOXO3a in response to oxidative stress and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SIRT2 Suppresses Adipocyte Differentiation by Deacetylating FOXO1 and Enhancing FOXO1's Repressive Interaction with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]

- 19. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SIRT2 regulates adipocyte differentiation through FoxO1 acetylation/deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sirtuins and Neurodegeneration [jneurology.com]

- 22. Context-dependent role of sirtuin 2 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Metabolic mechanisms orchestrated by Sirtuin family to modulate inflammatory responses [frontiersin.org]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]

- 27. merckmillipore.com [merckmillipore.com]

PROTAC Sirt2 Degrader-1: An In-Depth Technical Guide to E3 Ligase Recruitment and Target Degradation